molecular formula C5H8O3 B12835935 (S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one

(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one

Cat. No.: B12835935
M. Wt: 116.11 g/mol
InChI Key: LOWUODSNVLOLJO-YFKPBYRVSA-N
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Description

(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of dihydroxyacetone and acetaldehyde in the presence of an acid catalyst to form the furan ring. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of biocatalysts or enzymes to achieve the desired stereochemistry is also explored in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives with altered functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its role in biological systems make it a valuable compound in research and industry .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4S)-4-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3/t5-/m0/s1

InChI Key

LOWUODSNVLOLJO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@]1(CC(=O)OC1)O

Canonical SMILES

CC1(CC(=O)OC1)O

Origin of Product

United States

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